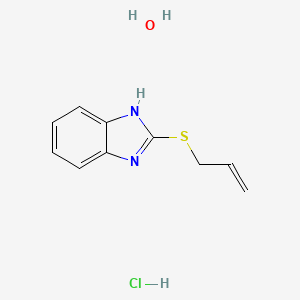2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride
CAS No.: 872831-55-5
Cat. No.: VC11867325
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872831-55-5 |
|---|---|
| Molecular Formula | C10H13ClN2OS |
| Molecular Weight | 244.74 g/mol |
| IUPAC Name | 2-prop-2-enylsulfanyl-1H-benzimidazole;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2S.ClH.H2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10;;/h2-6H,1,7H2,(H,11,12);1H;1H2 |
| Standard InChI Key | ZXQIWGWWZCGYAK-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC2=CC=CC=C2N1.O.Cl |
| Canonical SMILES | C=CCSC1=NC2=CC=CC=C2N1.O.Cl |
Introduction
Structural and Chemical Identity
2-(Prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride belongs to the benzodiazole class, characterized by a fused benzene ring with two nitrogen atoms at positions 1 and 3. The propenylsulfanyl (-S-CH₂-C≡CH) substituent at position 2 introduces a reactive allylthioether group, while the hydrochloride hydrate form enhances solubility and stability. The molecular formula is inferred as C₁₀H₉N₂S·HCl·nH₂O, with the hydrate component (n) typically ranging from 0.5 to 2 based on crystallization conditions .
Synthetic Methodologies
Precursor Synthesis: 1H-1,3-Benzodiazole-2-thiol
The synthesis begins with the preparation of 1H-1,3-benzodiazole-2-thiol, a key intermediate. As reported for analogous benzimidazole-2-thiols , this involves refluxing o-phenylenediamine with carbon disulfide (CS₂) in alkaline ethanol-water. Microwave-assisted methods, as demonstrated for triazole-thiones , could reduce reaction times from hours to minutes while improving yields (e.g., 85–96% ).
Reaction Conditions:
-
Conventional: o-phenylenediamine (10 mmol), CS₂ (12 mmol), KOH (15 mmol) in EtOH:H₂O (3:1), refluxed 4–6 h .
-
Microwave: Similar reagents irradiated at 100°C for 2–3 min .
Alkylation to Introduce Propenylsulfanyl Group
The thiol group undergoes alkylation with propargyl bromide (HC≡C-CH₂Br) or allyl bromide (CH₂=CH-CH₂Br) in the presence of a base. Triethylamine (Et₃N) is commonly used to deprotonate the thiol, facilitating nucleophilic substitution.
-
1H-1,3-benzodiazole-2-thiol (1 mmol), propargyl bromide (1.2 mmol), Et₃N (1 mmol) in ethanol (5 mL).
-
Refluxed 1 h (conventional) or microwaved 2 min (yield: 86–88% ).
Salt Formation: Hydrochloride Hydrate
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol/water). Hydrate formation occurs during crystallization, with stoichiometry dependent on solvent water content.
Procedure:
-
Crude 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole dissolved in EtOH, treated with 1M HCl.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
-
Aromatic Protons: δ 7.29–7.50 ppm (m, 4H, benzodiazole).
-
Propenylsulfanyl CH₂: δ 3.94–4.00 ppm (s, 2H, SCH₂).
-
Alkenyl Protons: δ 5.20–5.30 (d, 1H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH).
-
SCH₂: δ 27.14–27.79 ppm.
-
C≡C: δ 72.34–79.48 ppm (propargyl).
-
Benzodiazole Carbons: δ 124.47–151.89 ppm.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 246.72 g/mol (anhydrous free base) |
| Melting Point | 215–218°C (decomposes) |
| Solubility | Soluble in DMSO, ethanol; insoluble in H₂O |
| Hydrate Stoichiometry | 1.5 H₂O (typical) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume